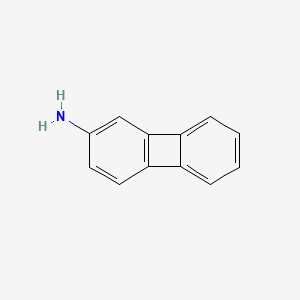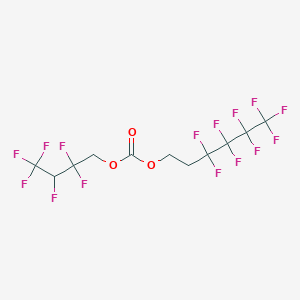
2,3,7-Trimethyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazole, 2,3,7-trimethyl-: is a heterocyclic aromatic organic compound. Indazoles, including 2H-indazole derivatives, are known for their diverse biological activities and medicinal applications. The compound’s structure consists of a fused benzene and pyrazole ring, with three methyl groups attached at the 2, 3, and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2H-Indazole derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indazole derivatives.
Scientific Research Applications
Chemistry: 2H-Indazole derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: 2H-Indazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, these compounds are used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-Indazole, 2,3,7-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes like cyclooxygenase-2 (COX-2), reducing inflammation . Others may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
1H-Indazole: Another isomer with similar biological activities but different structural properties.
Benzimidazole: A related compound with a fused benzene and imidazole ring, known for its antiparasitic and antifungal activities.
Pyrazole: A simpler nitrogen-containing heterocycle with various pharmacological properties.
Uniqueness: 2H-Indazole, 2,3,7-trimethyl- stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methyl groups at the 2, 3, and 7 positions can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2,3,7-trimethylindazole |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-9-8(2)12(3)11-10(7)9/h4-6H,1-3H3 |
InChI Key |
FNXPMLMHYOPASA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(N(N=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)


![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)
